(1R,3R,alphaR)-Cyfluthrin

Description

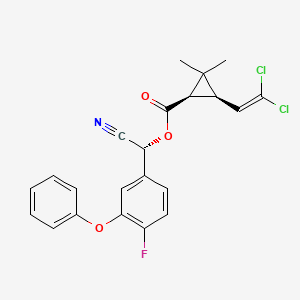

Structure

2D Structure

3D Structure

Properties

CAS No. |

86560-92-1 |

|---|---|

Molecular Formula |

C22H18Cl2FNO3 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m1/s1 |

InChI Key |

QQODLKZGRKWIFG-MOXGXCLJSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Other CAS No. |

86560-93-2 |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Characterization of 1r,3r,alphar Cyfluthrin

Advanced Synthetic Methodologies for Enantiomerically Pure (1R,3R,alphaR)-Cyfluthrin

The synthesis of a single, desired stereoisomer like this compound from a mixture is a significant challenge in organic chemistry. Researchers employ various strategies to achieve high stereoselectivity.

Catalytic Asymmetric Synthesis Approaches for this compound

Catalytic asymmetric synthesis is a powerful tool for creating chiral molecules with a high degree of enantiomeric purity. nih.gov This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one specific enantiomer. While direct catalytic asymmetric synthesis of the complete this compound molecule is complex and not widely documented in publicly available research, the principles are applied to the synthesis of its key chiral precursors.

The synthesis of the cyclopropane (B1198618) ring, specifically the (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a critical step. Asymmetric cyclopropanation reactions, often catalyzed by transition metal complexes with chiral ligands, are a common strategy. For instance, rhodium (II) or copper (I) complexes with chiral carboxylate or bis(oxazoline) ligands can catalyze the reaction of a diazoacetate with an appropriate alkene to yield the cyclopropane ring with high diastereoselectivity and enantioselectivity.

Another key component is the α-cyano-4-fluoro-3-phenoxybenzyl alcohol, which contains the alpha-chiral center. Asymmetric reduction of the corresponding ketone, 4-fluoro-3-phenoxybenzaldehyde, using chiral catalysts can produce the desired (alphaR)-alcohol. Catalysts for such reductions often involve chiral borane (B79455) reagents or transition metal complexes with chiral phosphine (B1218219) ligands.

Recent advancements in catalysis, such as the development of novel chiral ligands and organocatalysts, continue to improve the efficiency and selectivity of these transformations, making the synthesis of enantiomerically pure precursors for this compound more feasible. nih.govsioc-journal.cnorganic-chemistry.org

Chiral Pool and Auxiliary Strategies in this compound Synthesis

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials to synthesize more complex chiral targets. numberanalytics.comnumberanalytics.comresearchgate.net For the synthesis of this compound, this could involve starting with a readily available chiral molecule that already contains one or more of the desired stereocenters. For example, derivatives of (+)-3-carene, a bicyclic monoterpene, have been used as starting materials for the synthesis of (1R)-cis- and (1R)-trans-chrysanthemic acids, which are structurally related to the cyclopropane portion of cyfluthrin (B156107).

Chiral auxiliary-based synthesis is another established method. sioc-journal.cnbccollegeasansol.ac.in In this approach, an achiral starting material is temporarily attached to a chiral auxiliary. The auxiliary then directs the stereochemical outcome of subsequent reactions. After the desired chiral centers are established, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, an achiral ester could be modified with a chiral alcohol to form a diastereomeric ester. Subsequent reactions, such as alkylation, would be directed by the chiral auxiliary. While effective, this method requires stoichiometric amounts of the chiral auxiliary and additional steps for its attachment and removal.

Biocatalytic Routes for Stereoselective Precursors and this compound Production

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound precursors, lipases are particularly useful for the kinetic resolution of racemic alcohols or esters. For example, a racemic mixture of α-cyano-4-fluoro-3-phenoxybenzyl alcohol could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, for instance, the (alphaS)-alcohol, leaving the desired (alphaR)-alcohol unreacted and allowing for their separation.

Similarly, esterases can be used for the stereoselective hydrolysis of racemic esters of the cyclopropanecarboxylic acid. The enzyme would hydrolyze one enantiomer of the ester, allowing for the separation of the resulting acid from the unreacted ester. Microbial transformations can also be employed to produce chiral intermediates. Specific strains of fungi and bacteria have been shown to be capable of stereoselectively modifying pyrethroid structures. researchgate.net While direct biocatalytic production of this compound is not yet a mainstream industrial process, the use of biocatalysis to generate key chiral building blocks is a rapidly advancing field. cabidigitallibrary.org

Enantiomeric Resolution Techniques for this compound

Resolution techniques are essential for separating the desired stereoisomer from a mixture. This is particularly crucial when a synthetic route produces a mixture of diastereomers and enantiomers.

Chromatographic Resolution Methods (e.g., Chiral HPLC, GC)

Chiral chromatography is a powerful analytical and preparative technique for separating stereoisomers. nih.govnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used for the analysis of pyrethroid isomers. researchgate.netacs.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the various enantiomers of a compound, leading to their separation. For cyfluthrin, Pirkle-type and polysaccharide-based CSPs are commonly employed. nih.govjfda-online.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving good resolution. nih.gov Researchers have demonstrated the complete separation of all eight stereoisomers of cyfluthrin using chiral HPLC. nih.govacs.org

| Parameter | Value | Reference |

| Chromatography Mode | Chiral HPLC | nih.govnih.gov |

| Chiral Stationary Phase | Pirkle-type (R)-N-(3,5-dinitrobenzoyl) phenylglycine | nih.gov |

| Mobile Phase | Hexane-alcohol mixtures | nih.gov |

| Effect of Mobile Phase Strength | Increased strength reduces retention and diastereomeric selectivity | nih.gov |

| Optimal Alcohols | tert-butanol (B103910) and 2-propanol | nih.gov |

Chiral Gas Chromatography (GC): Chiral GC is another effective method for separating volatile stereoisomers. researchgate.netacs.orgnih.gov Cyclodextrin-based chiral capillary columns are frequently used for the analysis of pyrethroid isomers. researchgate.netnih.govnih.gov These columns can separate the diastereomers and, in some cases, the enantiomers of cyfluthrin. nih.gov However, thermal degradation or isomerization of cyfluthrin isomers at high GC inlet temperatures can be a concern, necessitating careful optimization of the analytical conditions. nih.gov

| Parameter | Value | Reference |

| Chromatography Mode | Chiral Gas Chromatography | researchgate.netnih.gov |

| Chiral Stationary Phase | beta-cyclodextrin-based (BGB-172) | researchgate.netnih.gov |

| Diastereomer Separation | Achieved on an achiral HP-5 column | acs.org |

| Enantiomer Separation | Enantiomers of cis diastereomers separated on BGB-172 | nih.gov |

| Limitation | Enantiomers of trans diastereomers were not separated | nih.gov |

Crystallization-Based Separation of this compound Diastereomers

Crystallization is a widely used industrial method for separating compounds. researchgate.net For chiral molecules, diastereomeric resolution is a common strategy. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. bme.hugoogle.com

In the context of cyfluthrin, the racemic cyclopropanecarboxylic acid precursor can be reacted with a chiral amine to form diastereomeric salts. These salts can then be separated by crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure acid.

Preferential crystallization is another technique where one enantiomer of a conglomerate (a racemic mixture that crystallizes as a physical mixture of separate enantiomeric crystals) is selectively crystallized from a supersaturated solution. While this method avoids the need for a resolving agent, it is only applicable to specific types of racemic mixtures. The separation of diastereomers by fractional crystallization can be an effective method for obtaining specific isomers of pyrethroids. google.com

Optimization of Stereochemical Purity and Yield in this compound Synthesis

Enzymatic Resolution of Chiral Precursors

The foundation of a stereochemically pure final product lies in the purity of its constituent chiral building blocks. The synthesis of this compound requires the esterification of (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (R)-α-cyano-4-fluoro-3-phenoxybenzyl alcohol. While the acid moiety can be synthesized or resolved to achieve the desired (1R,3R) configuration, obtaining the (R)-alcohol in high enantiomeric purity is a critical optimization step.

A widely adopted and highly effective method for this is enzymatic kinetic resolution. acs.org This technique utilizes the high enantioselectivity of certain enzymes, particularly lipases, which preferentially catalyze a reaction on one enantiomer in a racemic mixture. For instance, in the synthesis of related pyrethroids, lipases from microorganisms such as Arthrobacter species have been used to selectively hydrolyze the acetylated form of one enantiomer of α-cyano-3-phenoxybenzyl alcohol (CPBA), leaving the other enantiomer's acetate (B1210297) unreacted. acs.org This allows for the efficient separation of the two enantiomers, yielding the desired alcohol precursor with very high enantiomeric excess (e.e.).

| Step | Compound | Initial Composition | Enzyme/Process | Final Composition | Outcome |

| Resolution | Racemic (R,S)-α-cyano-4-fluoro-3-phenoxybenzyl acetate | 50% (R)-acetate, 50% (S)-acetate | Lipase-catalyzed selective hydrolysis | >98% (R)-acetate, >98% (S)-alcohol | High-purity chiral precursors separated |

This interactive table illustrates the principle of enzymatic resolution for obtaining a chirally pure precursor essential for the synthesis of this compound.

Diastereoselective Crystallization and Epimerization

Following the esterification of the chirally pure acid and alcohol precursors, the resulting product can still be a mixture of diastereomers due to the potential for inversion at the α-cyano carbon. The isomers that differ only at this position are known as epimers. Optimization of the final product mixture leverages the different physicochemical properties, such as solubility, of these diastereomers.

A powerful industrial strategy for isolating a single, desired diastereomer is a combination of diastereoselective crystallization and epimerization. nih.gov This process is well-documented for other complex pyrethroids like deltamethrin (B41696) and is directly applicable to cyfluthrin isomers. nih.gov

The process involves the following steps:

Selective Crystallization : The mixture of diastereomers is dissolved in a suitable solvent system. By carefully controlling conditions such as temperature and concentration, the least soluble diastereomer—ideally the desired (1R,3R,alphaR) isomer—is induced to crystallize, while the other, more soluble diastereomers remain in the mother liquor. This step significantly increases the stereochemical purity of the solid product.

Epimerization and Recycling : The mother liquor, now enriched in the undesired diastereomers, is treated with a catalyst, often a mild base. This catalyst facilitates the epimerization at the α-cyano carbon, re-establishing an equilibrium between the diastereomers.

Iterative Crystallization : This newly equilibrated mixture is then subjected to another round of crystallization, allowing for more of the desired (1R,3R,alphaR) isomer to be isolated.

| Cycle | Process | Starting Mixture (Diastereomer Ratio A:B) | Isolated Product (Purity) | Remaining Mother Liquor (Diastereomer Ratio A:B) | Overall Yield |

| 1 | Crystallization | 50:50 | >99% Isomer A | 25:75 | 45% |

| 2 | Epimerization & Crystallization | 25:75 -> 50:50 | >99% Isomer A | 25:75 | +22.5% |

| 3 | Epimerization & Crystallization | 25:75 -> 50:50 | >99% Isomer A | 25:75 | +11.2% |

This interactive table demonstrates how combining crystallization with the recycling of unwanted isomers via epimerization can significantly enhance the yield and purity of the target diastereomer (Isomer A, representing this compound).

Molecular and Biochemical Mechanisms of Action of 1r,3r,alphar Cyfluthrin

Interactions with Voltage-Gated Sodium Channels (VGSCs) in Arthropod Nervous Systems

The principal mode of action for (1R,3R,alphaR)-Cyfluthrin, like other pyrethroids, is the modulation of VGSC function. irac-online.orgspringermedizin.de These channels are critical for the initiation and propagation of action potentials in neurons. science.gov By binding to the VGSCs, this compound alters their normal gating kinetics, leading to prolonged channel opening and persistent nerve excitation. irac-online.org

Voltage-gated sodium channels are complex proteins composed of a large alpha-subunit and smaller auxiliary beta-subunits. nih.govaopwiki.org The alpha-subunit forms the ion-conducting pore and contains the binding sites for pyrethroids. aopwiki.orgnih.gov Structurally, the alpha-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.gov

Research indicates that pyrethroids, including this compound, bind to a specific receptor site on the VGSC alpha-subunit. aopwiki.orgnih.gov This binding is stereospecific, meaning that the three-dimensional structure of the pyrethroid molecule is crucial for its activity. nih.gov While the precise location of the pyrethroid binding site is still under investigation, it is believed to involve residues in the S4-S5 linker and the S6 transmembrane segments of multiple domains. The binding of this compound to this site is allosteric, meaning it modifies the channel's function without directly blocking the pore.

Electrophysiological studies using techniques like the two-electrode voltage clamp have been instrumental in elucidating the effects of this compound on sodium channel gating. nih.gov These studies have demonstrated that this compound significantly alters the normal functioning of VGSCs.

The primary effect of this compound is to slow both the activation and inactivation of the sodium channel. nih.gov This results in a persistent inward sodium current following nerve stimulation, leading to membrane depolarization and repetitive firing of action potentials. This hyperexcitability of the nervous system is the underlying cause of the toxic symptoms observed in insects.

Table 1: Electrophysiological Effects of this compound on VGSC Gating

| Parameter | Effect of this compound | Consequence |

| Activation | Slowed | Prolonged channel opening |

| Inactivation | Slowed | Persistent sodium influx |

| Deactivation | Slowed | Delayed return to resting state |

Structure-activity relationship (SAR) studies have been crucial in understanding the features of the cyfluthrin (B156107) molecule that are essential for its insecticidal activity. The (1R,3R,alphaR) stereochemistry is particularly important for high efficacy. The presence of the alpha-cyano group is a key characteristic of Type II pyrethroids like cyfluthrin, contributing to their potent effects on sodium channels. jst.go.jp

Stereoselectivity in the Molecular Action of this compound

The insecticidal activity of cyfluthrin is highly dependent on its stereochemistry. Cyfluthrin has three chiral centers, resulting in eight possible stereoisomers. epa.govfao.org The (1R,3R,alphaR) isomer is one of the most biologically active forms. researchgate.net This stereoselectivity arises from the specific three-dimensional fit required for the molecule to bind effectively to its target site on the VGSC. nih.gov

Studies comparing the different stereoisomers of cyfluthrin have consistently shown that the (1R)-cis isomers are generally more active than their (1S)-cis counterparts. researchgate.net The configuration at the alpha-carbon of the alcohol moiety also plays a significant role, with the (alphaS)-isomers often exhibiting higher insecticidal activity. The precise (1R,3R,alphaR) configuration represents a combination of these favorable stereochemical features, leading to a high affinity for the VGSC and potent insecticidal effects.

Exploration of Secondary Molecular Targets and Modulatory Effects

While the primary target of this compound is the VGSC, there is evidence to suggest that it may also interact with other molecular targets within the nervous system, although these are generally considered secondary to its main mode of action. researchgate.net

Some studies have indicated that pyrethroids can affect calcium channels and neurotransmitter systems. researchgate.netnih.gov The prolonged depolarization caused by the action of this compound on VGSCs can lead to the secondary activation of voltage-gated calcium channels (VGCCs). nih.gov This influx of calcium can, in turn, influence the release of neurotransmitters. researchgate.net

For example, alterations in the levels of neurotransmitters such as acetylcholine, GABA, and glutamate (B1630785) have been observed following pyrethroid exposure. nih.gov It is important to note that these effects on neurotransmitter systems are often considered a downstream consequence of the primary action on VGSCs, rather than a direct interaction of this compound with neurotransmitter receptors or calcium channels themselves. The sustained nerve excitation caused by the pyrethroid leads to a cascade of events that ultimately disrupts normal synaptic transmission.

Interactions with Other Biological Macromolecules (e.g., Proteins, Enzymes)

Studies on cyfluthrin and its isomeric mixtures have revealed effects on the expression and activity of various proteins and enzymes. In primary human astrocytes, cyfluthrin has been shown to alter the expression of genes involved in diverse cellular functions, including molecular chaperones, signal transducers, and transcriptional regulators. researchgate.net Specifically, computational and biochemical analyses have demonstrated that cyfluthrin upregulates specific targets within the interferon-gamma and insulin-signaling pathways. researchgate.net This leads to increased protein levels of key signaling components and markers of astrocyte activation, as detailed in the table below. researchgate.net

Furthermore, investigations into the metabolism of pyrethroids have highlighted the crucial role of cytochrome P450 (CYP) enzymes. Cyfluthrin exposure can lead to an increased expression of CYP3A4 mRNA. t3db.ca It also acts as an agonist for the nuclear receptor Pregnane X Receptor (PXR, or NR1I2), a key transcription factor that regulates the expression of drug-metabolizing enzymes and transporters. t3db.ca The activation of PXR by xenobiotics like cyfluthrin is a protective mechanism that enhances their clearance. Metabolic resistance in insects has also been linked to the enhanced activity of detoxifying enzymes, including cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and esterases, which can degrade or sequester the insecticide before it reaches its neural target. frontiersin.org Studies on β-cyfluthrin have shown it is metabolized by enzymes such as CYP2D1. pnas.org

Table 1: Proteins and Enzymes Modulated by Cyfluthrin

| Macromolecule | Type | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Extracellular signal-regulated kinase 1/2 (ERK1/2) | Protein Kinase | Increased protein levels of the activated form. | researchgate.net |

| Interleukin 6 (IL-6) | Cytokine | Increased protein levels, indicating an inflammatory response. | researchgate.net |

| Glial fibrillary acidic protein (GFAP) | Intermediate Filament Protein | Increased protein levels, a marker of astrocyte activation. | researchgate.net |

| Pregnane X Receptor (NR1I2) | Nuclear Receptor | Acts as an agonist, with an AC50 value of 5.60 µM in an in vitro assay. | t3db.ca |

| Cytochrome P450 3A4 (CYP3A4) | Enzyme (Monooxygenase) | Results in increased expression of its mRNA. | t3db.ca |

| Cytochrome P450 2D1 (CYP2D1) | Enzyme (Monooxygenase) | Metabolizes β-cyfluthrin. | pnas.org |

| Carboxylesterases (CarEs) | Enzyme (Hydrolase) | Involved in the metabolic detoxification and resistance to β-cypermethrin, a related pyrethroid. | mdpi.com |

| Glutathione S-transferases (GSTs) | Enzyme (Transferase) | Enhanced activity is associated with metabolic resistance. | frontiersin.org |

Computational Chemistry and Molecular Dynamics Simulations of this compound-Target Complexes

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the molecular-level interactions between insecticides and their biological targets. While specific simulation studies focusing exclusively on the this compound isomer are not extensively detailed in the available literature, research on closely related pyrethroids provides significant insights into the binding modes and detoxification mechanisms that are likely applicable.

For instance, studies involving beta-cypermethrin (B1669542), another pyrethroid with structural similarities to cyfluthrin, have utilized homology modeling, molecular docking, and MD simulations to explore its interaction with metabolic enzymes like carboxylesterases (CarEs). mdpi.com These computational approaches have successfully predicted the binding affinities and interaction patterns between different isomers of the pyrethroid and the active site of the enzyme. mdpi.com

In one such study, molecular docking simulations were used to calculate the binding free energies (ΔGbind) of four different beta-cypermethrin isoforms with a specific carboxylesterase, PxαE9. mdpi.com The results showed high binding affinities for all isomers, with ΔGbind values ranging from -51.29 to -58.40 kcal/mol, indicating a stable interaction. mdpi.com The simulations also identified key molecular interactions, such as the formation of hydrogen bonds between the nitrogen atom of the pyrethroid and specific amino acid residues (e.g., Ala135) within the enzyme's active site. mdpi.com

Table 2: Example of Computational Simulation Findings for a Related Pyrethroid (beta-cypermethrin)

| Computational Method | Target Macromolecule | Key Finding | Reference |

|---|---|---|---|

| Homology Modeling | Carboxylesterase (PxαE6, PxαE9) | Generated 3D structures of the enzymes for further analysis. | mdpi.com |

| Molecular Docking | Carboxylesterase (PxαE9) | Calculated binding free energies (ΔGbind) for four beta-cypermethrin isoforms, ranging from -51.29 to -58.40 kcal/mol. | mdpi.com |

| Molecular Dynamics Simulation | Carboxylesterase (PxαE9) - beta-cypermethrin complex | Identified specific hydrogen bond formations, such as with residue Ala135, stabilizing the insecticide within the active site. | mdpi.com |

These computational findings are critical for understanding the structural basis of metabolic resistance. mdpi.com By elucidating how this compound and other pyrethroids fit into the active sites of metabolic enzymes, researchers can better understand the mechanisms of detoxification and the potential for cross-resistance to other chemical compounds. wiley.com Furthermore, computational analyses have been used in broader studies to identify potential molecular targets of cyfluthrin by evaluating changes in gene expression profiles in human cells, which then guide further biochemical verification. researchgate.net

Mechanisms of Resistance to 1r,3r,alphar Cyfluthrin in Target Organisms

Metabolic Resistance Pathways to (1R,3R,alphaR)-Cyfluthrin

Metabolic resistance involves the detoxification of this compound through the action of various enzyme systems.

Cytochrome P450 monooxygenases (CYPs) are a primary family of enzymes involved in the metabolic detoxification of a wide range of xenobiotics, including pyrethroid insecticides like cyfluthrin (B156107). nih.govmdpi.com Enhanced activity of these enzymes is a key mechanism of insecticide resistance. mdpi.com

In the case of cyfluthrin resistance, studies have shown that increased levels or altered activities of CYPs play a crucial role. For instance, in a cyfluthrin-resistant strain of the lesser mealworm, Alphitobius diaperinus, the addition of piperonyl butoxide (PBO), a known inhibitor of CYPs, increased the susceptibility to cyfluthrin, indicating the involvement of these enzymes in resistance. nih.gov A transcriptome analysis of a β-cyfluthrin-resistant strain of A. diaperinus revealed the overexpression of genes related to monooxygenase activity, which is characteristic of CYP-mediated detoxification. wiley.com Specifically, GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) enrichment analyses showed that "monooxygenase activity" and "metabolism of xenobiotics by cytochrome P450" were significantly overrepresented in the resistant strain. wiley.com

Research in other insect species further supports the role of CYPs in pyrethroid resistance. In the house fly, Musca domestica, resistance to pyrethroids has been linked to the overexpression of CYP6D1. researchgate.net Similarly, in Anopheles stephensi, a malaria vector, elevated levels of cytochrome P450s have been associated with cyfluthrin resistance. kne-publishing.com The detoxification process mediated by CYPs typically involves hydroxylation, which makes the insecticide more water-soluble and easier to excrete. mdpi.comnih.gov

Table 1: Research Findings on the Role of CYPs in Cyfluthrin Resistance

| Organism | Key Findings | Reference |

|---|---|---|

| Alphitobius diaperinus | PBO synergized cyfluthrin toxicity, suggesting CYP involvement. | nih.gov |

| Alphitobius diaperinus | Overexpression of monooxygenase-related genes in a β-cyfluthrin resistant strain. | wiley.com |

| Anopheles stephensi | Elevated cytochrome P450 enzyme ratios in a cyfluthrin-resistant population. | kne-publishing.com |

Esterases are another critical group of detoxification enzymes that contribute to insecticide resistance by hydrolyzing the ester bond present in many pyrethroids, including cyfluthrin. nih.govucanr.edu This hydrolysis breaks the molecule into its corresponding acid and alcohol moieties, which are generally less toxic and more easily excreted. ucanr.edu

Studies have demonstrated a direct link between increased esterase activity and cyfluthrin resistance. In a cyfluthrin-resistant population of Anopheles stephensi, significantly higher levels of α-esterase and β-esterase activity were observed compared to a susceptible strain. kne-publishing.com The mean enzyme ratios for α-esterases and β-esterases were 3.04 and 1.97, respectively, in the cyfluthrin-resistant population. kne-publishing.com

Table 2: Esterase Activity in Cyfluthrin-Resistant vs. Susceptible Organisms

| Organism | Enzyme | Activity in Resistant Strain (Compared to Susceptible) | Reference |

|---|---|---|---|

| Anopheles stephensi | α-esterase | 3.04-fold higher | kne-publishing.com |

| Anopheles stephensi | β-esterase | 1.97-fold higher | kne-publishing.com |

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a role in the detoxification of a wide variety of xenobiotics by catalyzing the conjugation of glutathione (GSH) to the substrate. wikipedia.org This process increases the water solubility of the compound, facilitating its excretion. wikipedia.org

The involvement of GSTs in resistance to pyrethroids, including cyfluthrin, has been documented in several insect species. In a cyfluthrin-resistant strain of Anopheles stephensi, the mean activity ratio of GSTs was 2.55 times higher than in the susceptible strain, indicating a significant role for these enzymes in detoxification. kne-publishing.com Similarly, a study on cyfluthrin resistance in Tribolium castaneum (the red flour beetle) found an association with an increased expression of a constitutive form of GST. wiley.com

A transcriptome analysis of a β-cyfluthrin-resistant strain of the lesser mealworm, Alphitobius diaperinus, also showed increased basal GST activity, which may contribute to the detoxification of β-cyfluthrin. wiley.com While GSTs are primarily known for their role in conjugating molecules, they can also be involved in the metabolism of pyrethroids through other mechanisms, such as binding to the insecticide and reducing oxidative stress. researchgate.net

Table 3: GST Activity in Cyfluthrin-Resistant Organisms

| Organism | Finding | Reference |

|---|---|---|

| Anopheles stephensi | GST enzyme mean activity ratio was 2.55 in the cyfluthrin-resistant population compared to the susceptible strain. | kne-publishing.com |

| Tribolium castaneum | Cyfluthrin resistance was associated with increased expression of a constitutive form of GST. | wiley.com |

Target-Site Resistance to this compound

Target-site resistance occurs when genetic mutations alter the structure of the insecticide's target protein, reducing its binding affinity and rendering the insecticide less effective. irac-online.org For pyrethroids like this compound, the primary target is the voltage-gated sodium channel (VGSC) in the nervous system. wiley.comcornell.edu

Mutations in the VGSC gene that confer resistance to pyrethroids are known as knockdown resistance (kdr) mutations. cornell.edu These mutations typically occur at specific sites within the protein, leading to a reduced sensitivity of the sodium channel to the insecticide.

The most well-characterized kdr mutation is a leucine-to-phenylalanine substitution (L1014F) in the S6 transmembrane segment of domain II of the VGSC. researchgate.net Another common mutation is a leucine-to-histidine substitution (L1014H). researchgate.net The term "super-kdr" refers to the presence of an additional mutation, often a methionine-to-threonine substitution (M918T), in conjunction with the L1014F kdr mutation. researchgate.net This combination can confer even higher levels of resistance to certain pyrethroids. researchgate.net

While specific studies on this compound are limited, research on closely related pyrethroids provides strong evidence for the role of these mutations. For example, in the house fly, Musca domestica, kdr (L1014F), kdr-his (L1014H), and super-kdr (M918T+L1014F) mutations are well-documented mechanisms of pyrethroid resistance. researchgate.net In the tropical bed bug, Cimex hemipterus, high levels of pyrethroid resistance have been associated with super-kdr mutations. researchgate.net

The presence of kdr and super-kdr mutations significantly reduces the efficacy of pyrethroid insecticides. These mutations decrease the binding affinity of the insecticide to the VGSC, meaning a higher concentration of the chemical is required to elicit the same toxic effect. irac-online.org

The level of resistance conferred by these mutations can vary depending on the specific mutation and the pyrethroid . Generally, the order of resistance conferred is super-kdr > kdr > kdr-his. researchgate.net However, this is not always the case, as some studies have shown that super-kdr can confer less resistance to certain multi-halogenated benzyl (B1604629) pyrethroids than kdr. researchgate.net

In a pyrethroid-resistant strain of Aedes aegypti, a kdr allele (410L+1016I+1534C) was found to be the main mechanism of resistance. nih.gov This highlights how different combinations of mutations can lead to varying levels of resistance. The evolution of these target-site mutations is a major factor in the failure of pyrethroid-based pest control strategies. nih.gov

Table 4: Common KDR and Super-KDR Mutations and their General Impact

| Mutation Type | Amino Acid Substitution(s) | General Impact on Pyrethroid Efficacy | Reference |

|---|---|---|---|

| kdr | L1014F | Reduced efficacy | researchgate.net |

| kdr-his | L1014H | Reduced efficacy, generally less than kdr | researchgate.net |

Behavioral Resistance Mechanisms Associated with this compound Exposure

Behavioral resistance is an organism's evolved ability to avoid contact with a pesticide, thereby preventing lethal exposure. plos.orgmdpi.com This can manifest as either irritancy, which occurs after physical contact with the treated surface, or spatial repellency, where the organism avoids the area without direct contact. nih.gov Pyrethroids, including cyfluthrin, are known to elicit such behavioral responses in insects. ird.frnih.gov

In the context of this compound, which is a component of beta-cyfluthrin (B2862585), studies on related pyrethroids provide insight into potential behavioral resistance mechanisms. For instance, research on German cockroaches (Blattella germanica) showed that while pyrethroid-formulated products did not significantly alter the cockroaches' movement in free-moving assays, they did reduce the likelihood of the insects sheltering in treated areas, suggesting a contact irritant effect rather than spatial repellency. researchgate.netuky.edu

Mosquitoes also exhibit behavioral avoidance in response to pyrethroids. Studies on Anopheles species, the primary vectors for malaria, have documented both contact irritancy and spatial repellency. nih.govnih.gov For example, some populations of Anopheles epiroticus in Thailand demonstrated a strong contact excitation or 'irritancy' escape response after direct contact with pyrethroid-treated surfaces. nih.gov However, the intensity of these behavioral responses can vary significantly even between different populations of the same species. nih.gov

Furthermore, the physiological resistance status of an insect population can influence its behavioral responses. In some cases, physiologically resistant insects may show a reduced avoidance behavior. plos.org It has been suggested that in resistant mosquitoes, the perception of insecticides might be used as a cue for locating a host. plos.org Conversely, other studies have found that resistant diamondback moth (Plutella xylostella) females actively avoided laying eggs on surfaces treated with gamma-cyhalothrin. plos.org

The table below summarizes key findings on behavioral responses to pyrethroids in various insect species, which may be indicative of mechanisms relevant to this compound.

| Species | Pyrethroid(s) | Observed Behavioral Response | Reference |

| Blattella germanica (German Cockroach) | Beta-cyfluthrin, Deltamethrin (B41696) | Reduced arrestment (sheltering) on treated surfaces, indicating contact irritancy. No significant change in free-movement behavior. | researchgate.netuky.edu |

| Anopheles epiroticus | Deltamethrin, Permethrin (B1679614), Alpha-cypermethrin | Strong contact excitation (irritancy) and moderate non-contact repellency in some populations. | nih.gov |

| Plutella xylostella (Diamondback Moth) | Gamma-cyhalothrin | Resistant females avoided oviposition on treated leaves. | plos.org |

| Anopheles gambiae | Deltamethrin | Physiologically resistant mosquitoes may exhibit altered avoidance behaviors. | plos.org |

| Cimex lectularius (Bed Bug) | Deltamethrin | Avoidance of treated surfaces and increased activity upon contact. | oup.com |

Cross-Resistance Profiles of this compound with Other Insecticidal Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. msptm.org This is a significant challenge in pest management, as the development of resistance to a single compound can render an entire class of chemicals ineffective. Resistance to pyrethroids like beta-cyfluthrin, and by extension this compound, has been linked to cross-resistance with other insecticide classes.

A primary mechanism for pyrethroid resistance is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel, the target site for this class of insecticides. nih.govnih.gov This mutation can also confer cross-resistance to DDT, an organochlorine insecticide that shares a similar mode of action. nih.govnih.govresearchgate.net Studies on Anopheles gambiae have shown a strong correlation between the frequency of the kdr allele and resistance to both DDT and pyrethroids. nih.govresearchgate.net

Research on the boll weevil, Anthonomus grandis grandis, found that high levels of resistance to beta-cyfluthrin were associated with the kdr mutation and also resulted in cross-resistance to DDT and the carbamate (B1207046) insecticide, carbaryl. nih.gov Similarly, German cockroach populations resistant to pyrethroids like beta-cyfluthrin and deltamethrin have also shown resistance to the organophosphate chlorpyrifos (B1668852) and the carbamate propoxur. chowyang.combiomedres.us

However, the patterns of cross-resistance are not always predictable. For instance, little to no cross-resistance has been observed between neonicotinoids and older insecticide classes like pyrethroids, organophosphates, and carbamates in some pest species. plos.org In a study on Aedes aegypti selected for resistance to the organophosphate malathion, the population showed high resistance to DDT and another organophosphate, fenitrothion, but only low to moderate resistance to pyrethroids like cyfluthrin and permethrin. msptm.org

The following table details observed cross-resistance profiles in various insect species where resistance to beta-cyfluthrin or other pyrethroids was investigated.

| Species | Insecticide with Primary Resistance | Cross-Resistance Observed | Insecticide Class of Cross-Resistant Compound | Reference |

| Anthonomus grandis grandis (Boll Weevil) | Beta-cyfluthrin | DDT, Carbaryl | Organochlorine, Carbamate | nih.gov |

| Anopheles gambiae | Pyrethroids (general) | DDT | Organochlorine | nih.govresearchgate.net |

| Blattella germanica (German Cockroach) | Beta-cyfluthrin, Deltamethrin | Propoxur, Chlorpyrifos | Carbamate, Organophosphate | chowyang.com |

| Haematobia irritans (Horn Fly) | Permethrin, Beta-cyfluthrin | Diazinon (in some populations) | Organophosphate | mdpi.com |

| Aedes aegypti | Malathion | DDT, Fenitrothion (high); Propoxur (moderate); Permethrin, Lambda-cyhalothrin, Cyfluthrin (low/tolerant) | Organochlorine, Organophosphate, Carbamate, Pyrethroid | msptm.org |

| Panonychus citri (Citrus Red Mite) | Spirotetramat | Spirodiclofen, Spiromesifen (No cross-resistance to some other conventional acaricides) | Tetronic and Tetramic acid derivatives | mdpi.com |

Environmental Fate and Transformation of 1r,3r,alphar Cyfluthrin

(1R,3R,alphaR)-Cyfluthrin, a specific isomer of the synthetic pyrethroid insecticide cyfluthrin (B156107), is subject to various transformation processes in the environment. Its persistence and fate are governed by a combination of microbial, photochemical, and chemical degradation mechanisms. These pathways determine the compound's environmental concentration and the formation of various metabolites in soil and aquatic systems.

Degradation Pathways of this compound in Environmental Compartments

The environmental degradation of this compound, often studied as part of the isomeric mixture of cyfluthrin or its enriched form, beta-cyfluthrin (B2862585), proceeds through several key pathways. The primary routes of dissipation include microbial biodegradation in soil and water, photolytic degradation on surfaces and in water, and pH-dependent hydrolytic transformation.

Microbial action is a significant factor in the breakdown of pyrethroids in the environment. The synergistic effect of microbial communities often leads to a more complete degradation of these toxic compounds compared to the action of a single strain. acs.orgnih.gov

Researchers have successfully isolated various microorganisms from pesticide-contaminated agricultural soils and water that are capable of degrading cyfluthrin and its isomers. The conventional enrichment culture technique is a common method for isolation, where soil or water samples are incubated in a minimal salt medium with the pesticide as the sole carbon source. scielo.bragriculturejournal.org This process selects for microbes that can tolerate and utilize the compound.

Bacterial strains from several genera have been identified for their degradative capabilities. These include species of Enterobacter, Microbacterium, Ochrobactrum, Pseudomonas, and Achromobacter. acs.orgnih.gov For instance, studies on the biodegradation of beta-cyfluthrin, which contains the (1R,3R,alphaR) isomer, identified Enterobacter as a key player in the initial stages of degradation, while other genera contribute to the breakdown of intermediate metabolites. acs.orgnih.govresearchgate.net Fungal species have also demonstrated significant degradation potential. nih.govresearchgate.net Five fungal species, including Trichoderma viride (strains 5-2 and 2211), Aspergillus niger, A. terricola, and Phanerochaete chrysoporium, were screened for their ability to degrade beta-cyfluthrin, with T. viride showing the highest efficiency. nih.gov

Table 1: Examples of Microorganisms Involved in Cyfluthrin/Beta-Cyfluthrin Degradation

| Microorganism Type | Genus/Species | Source of Isolation |

|---|---|---|

| Bacteria | Enterobacter sp. | Contaminated Soil |

| Bacteria | Microbacterium sp. | Contaminated Soil |

| Bacteria | Ochrobactrum sp. | Contaminated Soil |

| Bacteria | Pseudomonas sp. | Contaminated Soil |

| Bacteria | Achromobacter sp. | Contaminated Soil |

| Fungi | Trichoderma viride | Not Specified |

| Fungi | Aspergillus niger | Not Specified |

The microbial degradation of cyfluthrin isomers primarily occurs through two main pathways: ester hydrolysis and oxidation. acs.orgnih.gov The initial and most critical step in the detoxification process is the cleavage of the ester bond. researchgate.netresearchgate.net This hydrolysis results in the formation of two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and an unstable cyanohydrin which further transforms into 3-phenoxy-4-fluorobenzaldehyde (FPBald). fao.org

Further microbial action can oxidize these primary metabolites. For example, 3-phenoxy-4-fluorobenzaldehyde can be oxidized to 3-phenoxy-4-fluorobenzoic acid. researchgate.net The degradation process continues with the cleavage of aromatic rings, facilitated by various microbial enzymes, eventually breaking down the metabolites into smaller molecules that can enter central metabolic pathways like the tricarboxylic acid cycle. frontiersin.org

Table 2: Key Metabolites in the Biodegradation of this compound

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | DCVA | Ester Hydrolysis |

| 3-phenoxy-4-fluorobenzaldehyde | FPBald | Ester Hydrolysis |

| 3-phenoxy-4-fluorobenzoic acid | FPBAcid | Oxidation of FPBald |

| alpha-cyano-4-fluoro-3-phenoxy benzyl (B1604629) alcohol | Intermediate |

Data sourced from multiple studies on cyfluthrin and beta-cyfluthrin degradation. nih.govfao.org

The microbial breakdown of this compound is mediated by several key enzymes.

Carboxylesterases : These enzymes are crucial for initiating the degradation process by catalyzing the hydrolysis of the ester linkage, which is considered the primary detoxification step. acs.orgnih.govresearchgate.net

Oxidoreductases : This class of enzymes is involved in the subsequent oxidation of the initial metabolites. acs.orgnih.gov For example, they facilitate the conversion of aldehyde intermediates to carboxylic acids.

Cytochrome P450s : These monooxygenases play a significant role in the metabolism of xenobiotics, including pyrethroids. acs.orgnih.gov They are involved in oxidation reactions and the degradation of benzoate, a common intermediate in the breakdown of aromatic compounds. acs.orgnih.govresearchgate.net The oxidative defluorination of metabolites may also be catalyzed by cytochrome P450s. researchgate.net

Photolytic Degradation of this compound in Water and on Surfaces

Photodegradation is a significant abiotic pathway for the dissipation of cyfluthrin in the environment, particularly when the compound is exposed to sunlight on soil surfaces or in the upper layers of water bodies. epa.gov The process is generally rapid. On soil surfaces, cyfluthrin has a reported half-life of 2-3 days, with other studies indicating it can be less than 20 days. fao.orgfao.org In aqueous solutions, the photolytic half-life has been determined to be approximately 12 days under laboratory conditions using a mercury vapor lamp. fao.org Another assessment suggests a much faster photodegradation in water with a half-life of about one day. epa.gov The primary reaction during photolysis is ester hydrolysis, leading to the formation of 3-phenoxy-4-fluorobenzaldehyde (FPBald), 3-phenoxy-4-fluorobenzoic acid (FPBacid), and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA). fao.org

Table 3: Photolytic Half-Life of Cyfluthrin in Different Environmental Compartments

| Environmental Compartment | Reported Half-Life (DT50) | Reference |

|---|---|---|

| Soil Surface | < 20 days | fao.org |

| Soil Surface | 2-3 days | fao.org |

| Aqueous Solution | ~12 days | fao.org |

| Aqueous Solution | ~1 day | epa.gov |

Hydrolytic Transformation of this compound under Varying pH Conditions

The chemical hydrolysis of this compound is highly dependent on the pH of the surrounding medium. fao.org The ester linkage of the molecule is susceptible to cleavage under neutral and particularly alkaline conditions, while it remains stable in acidic environments. fao.orgepa.gov

Studies on the hydrolytic stability of cyfluthrin have shown no significant degradation at pH 4 and 5, even after extended periods. fao.org At a neutral pH of 7, the hydrolysis is slow, with an estimated half-life (DT50) of around 193 days. fao.orgepa.gov However, under alkaline conditions (pH 9), the degradation is rapid, with a half-life of less than two days. fao.orgepa.gov Before significant hydrolysis occurs, reversible conversion (epimerization) between certain diastereomers can take place. fao.org The major products of hydrolysis are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 3-phenoxy-4-fluorobenzaldehyde (FPBald). fao.org

Table 4: Hydrolytic Half-Life of Cyfluthrin at Different pH Values (25°C)

| pH Value | Hydrolytic Stability / Half-Life (DT50) |

|---|---|

| 4 | Stable (> 1 year) |

| 5 | Stable (No degradation after 35 days) |

| 7 | ~193 days |

| 9 | < 2 days |

Data compiled from reports by the Food and Agriculture Organization of the United Nations and the US EPA. fao.orgepa.gov

Transport and Distribution Dynamics of this compound in Ecosystems

The movement and partitioning of this compound in the environment are largely dictated by its physicochemical properties, particularly its strong hydrophobicity and low water solubility. These characteristics heavily influence its interaction with soil and sediment, as well as its potential for movement into water bodies.

This compound, like other pyrethroids, exhibits strong sorption to soil and sediment particles. This high affinity for particulate matter is a key factor in its environmental distribution. The sorption process is influenced by soil properties such as organic matter content, texture, and pH.

Research on cyfluthrin isomers indicates a high potential for binding to soils, which limits their mobility. epa.gov The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic matter in soil, is high for cyfluthrin, with values reported to range from 56,000 to 300,000 L/kg. nih.govresearchgate.net This strong binding suggests that this compound is likely to remain in the upper layers of the soil where it is applied.

A study on three different Malaysian tropical soils (clayey, clay loam, and sandy clay loam) demonstrated that cyfluthrin adsorption was significant and was influenced by soil pH, organic matter content, and temperature. nih.gov The Freundlich adsorption distribution coefficients (Kf(ads)) were 95.69, 21.64, and 8.99 L/kg for the clayey, clay loam, and sandy clay loam soils, respectively. nih.gov The corresponding Freundlich organic matter distribution coefficients (Koc) were 5799, 2278, and 1635 L/kg, respectively, indicating that cyfluthrin is considered immobile in these soils. nih.gov

Desorption studies further confirm the strong binding of cyfluthrin to soil particles. In the Malaysian soil study, a very low percentage of the adsorbed cyfluthrin was released after four successive rinses, with approximately 95.8%, 93.8%, and 91.8% remaining sorbed in the clayey, clay loam, and sandy clay loam soils, respectively. nih.gov This hysteresis in sorption and desorption suggests that once bound, this compound is not easily remobilized into the soil solution. imist.ma

| Soil Type | Freundlich Adsorption Coefficient (Kf(ads)) (L/kg) | Organic Matter Distribution Coefficient (Koc) (L/kg) | Percentage Remaining Sorbed After Rinsing |

|---|---|---|---|

| Clayey | 95.69 | 5799 | 95.8% |

| Clay Loam | 21.64 | 2278 | 93.8% |

| Sandy Clay Loam | 8.99 | 1635 | 91.8% |

Due to its strong sorption to soil, the leaching potential of this compound to groundwater is considered to be very low. epa.govherts.ac.uk Laboratory column studies have shown that cyfluthrin is highly immobile in soil. In a study using alluvial soil, no residues of beta-cyfluthrin were detected in the leachate. nih.gov The majority of the applied compound (>99%) was recovered from the top 0-5 cm of the soil column. nih.gov Similarly, another study found that cyfluthrin was not detected in the leachate from soil columns, with the highest concentrations remaining in the topsoil and decreasing with depth. nih.gov

While the risk of groundwater contamination via leaching is low, surface water bodies can be exposed to this compound through runoff and soil erosion. epa.gov The moderate persistence of the chemical, combined with its high affinity for soil, means that it can be transported with eroded soil particles during rainfall events. epa.gov This is a primary pathway for the entry of pyrethroids into aquatic ecosystems, where they can pose a risk due to their high toxicity to aquatic organisms. epa.goveuropa.eu

Volatilization and Atmospheric Distribution of this compound

Volatilization from soil and plant surfaces can be a route of dissipation for some pesticides, leading to their atmospheric transport and subsequent deposition in other areas. For pyrethroids like cyfluthrin, which have relatively low vapor pressures, volatilization is generally not considered a major dissipation pathway under normal environmental conditions. However, factors such as temperature, soil moisture, and air movement can influence the rate of volatilization.

While specific data on the volatilization of the this compound isomer is limited, studies on similar compounds suggest that atmospheric transport can occur. nih.govresearchgate.net The presence of pyrethroids in remote environments, such as the Arctic, indicates that long-range atmospheric transport is possible, likely through association with airborne particles. researchgate.net

Stereoselective Environmental Degradation and Persistence of this compound

The degradation and persistence of chiral pesticides like cyfluthrin can be stereoselective, meaning that different stereoisomers may degrade at different rates in the environment. This is often due to the stereospecificity of microbial enzymes involved in the degradation process.

Beta-cyfluthrin, which includes the this compound isomer, has been shown to undergo stereoselective degradation in soil. A study on the degradation of beta-cyfluthrin in an alkaline soil found that the trans-diastereomers degraded faster than the corresponding cis-diastereomers. nih.gov Significant enantioselectivity was also observed during the 30-day incubation period, with the enantiomeric ratio (ER) of the cis- and trans-diastereomers changing from an initial value of approximately 1.00 to 0.64 and 0.48, respectively. nih.gov This indicates preferential degradation of certain enantiomers. Isomerization between diastereomers was also observed, suggesting that the compound is configurationally unstable in soil. nih.gov

The persistence of beta-cyfluthrin in soil is influenced by factors such as application rate and moisture levels. nih.gov Half-life values in alluvial soil have been reported to range from 7.8 to 41.8 days. nih.gov The rate of dissipation was found to decrease with an increasing application rate under field capacity and submerged conditions. nih.gov Persistence was greatest under air-dry conditions, followed by field capacity and then submerged conditions, which can be attributed to the influence of moisture on microbial activity. nih.govnih.gov

| Diastereomer | Initial Enantiomeric Ratio (ER) | Final Enantiomeric Ratio (ER) |

|---|---|---|

| cis-Diastereomer | ~1.00 | 0.64 |

| trans-Diastereomer | ~1.00 | 0.48 |

Advanced Analytical Methodologies for 1r,3r,alphar Cyfluthrin Research

Chromatographic Techniques for Trace Analysis and Isomer Separation

Chromatographic methods are central to the analysis of (1R,3R,alphaR)-Cyfluthrin, enabling both the separation of its complex isomeric forms and its quantification in various matrices.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the enantiomers and diastereomers of cyfluthrin (B156107), allowing for the determination of enantiomeric purity and isomer ratios. The separation of all eight isomers of cyfluthrin has been successfully achieved using chiral stationary phases (CSPs). nih.gov

One approach involves the use of a Pirkle-type 1-A CSP with a mobile phase consisting of hexane (B92381) and an alcohol modifier. nih.gov The type of alcohol used significantly impacts the resolution of the isomers, with secondary or tertiary alcohols like tert-butanol (B103910) and 2-propanol providing better separation than primary alcohols. nih.gov Another effective method utilizes two chained Chirex 00G-3019-DO columns to achieve complete separation of all eight isomers. nih.gov The combination of different chiral columns, such as Sumichiral OA-4600 and OA-4700, has also proven successful in resolving the eight isomers of cypermethrin (B145020), a structurally similar pyrethroid, suggesting its potential applicability to cyfluthrin. acs.org

The choice of mobile phase composition and strength is crucial, as it affects both the retention times and the selectivity of the separation. nih.gov For instance, increasing the mobile phase strength can decrease retention but may also reduce diastereomeric selectivity. nih.gov

Table 1: HPLC Methods for Cyfluthrin Isomer Separation

| Chiral Stationary Phase | Mobile Phase | Outcome |

| Pirkle type 1-A | Hexane-alcohol mixtures (e.g., hexane-tert-butanol, hexane-2-propanol) | Separation of eight cyfluthrin isomers. nih.gov |

| Two chained Chirex 00G-3019-DO | Not specified | Complete separation of all eight cyfluthrin isomers. nih.gov |

| Sumichiral OA-4600 and OA-4700 (in series) | Not specified | Successful separation of eight isomers of the related pyrethroid, cypermethrin. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantification of this compound and the identification of its metabolites in various environmental and biological samples. nih.govnih.gov This method offers high sensitivity and selectivity, which is essential for detecting the low concentrations at which this pesticide is often found. thermofisher.comusgs.gov

For trace analysis, a sample preparation step such as solid-phase extraction (SPE) is often employed to pre-concentrate the analyte from the matrix. thermofisher.comusgs.gov The choice of GC column is also critical for achieving good separation of cyfluthrin isomers and other co-extracted compounds. Columns with a 5% phenyl dimethylpolysiloxane phase or a silarylene-based chemistry have been shown to provide good resolution and stability. thermofisher.com

In GC-MS analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. usgs.gov For metabolite identification, full-scan mode can be used to obtain the mass spectra of unknown compounds, which can then be compared to spectral libraries or interpreted to elucidate their structures. For example, GC-MS has been used to identify degradation intermediates of β-cyfluthrin, such as dichlorovinyl-2,2-dimethylcyclopropane carboxylic acid, in microbial biotransformation studies. researchgate.net

The use of tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis, making it particularly suitable for complex matrices. hpst.cz

Table 2: GC-MS Parameters for Cyfluthrin Analysis

| Parameter | Condition |

| Injection Mode | Splitless usgs.gov |

| GC Column | DB-5 MS (30 m × 0.25 mm × 0.25 μm) nih.gov or TraceGOLD TG-5SilMS thermofisher.com |

| Carrier Gas | Helium nih.govusgs.gov |

| Ionization Mode | Electron Impact (EI) nih.gov |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan usgs.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of pyrethroid isomers, including those of cyfluthrin. waters.comlabrulez.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. labrulez.com This allows for faster separations and the use of longer columns for higher efficiency without prohibitive pressure drops. labrulez.com

SFC, particularly when coupled with mass spectrometry (SFC-MS/MS), provides a sensitive and efficient means for analyzing pyrethroids in complex matrices like vegetables. researchgate.netacs.org The ionization efficiency in SFC-MS/MS can be enhanced due to the low flow rate and absence of water reaching the ion source. researchgate.net Polysaccharide-based chiral stationary phases are often employed in SFC for the enantioselective separation of chiral pesticides. nih.gov

Modern UPC² (Ultra-Performance Convergence Chromatography) systems, a form of SFC, have demonstrated superior performance in resolving pyrethroid diastereomers compared to traditional SFC, often achieving similar separations with shorter column lengths and in less time. waters.com For instance, the diastereomeric separation of cyfluthrin has been achieved on a UPC² system using two coupled columns, whereas a traditional SFC system required four coupled columns to achieve a similar result. waters.com

Table 3: Comparison of UPC² and Traditional SFC for Cyfluthrin Diastereomer Separation

| System | Column Configuration | Analysis Time |

| UPC² | Two coupled columns (300 mm total length) | 8 minutes waters.com |

| Traditional SFC | Four coupled columns (800 mm total length) | 35 minutes waters.comlabrulez.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are vital for confirming the structure of this compound and for its quantitative analysis, often in conjunction with chromatographic methods.

¹⁹F-NMR is particularly useful for studying fluorinated pyrethroids like cyfluthrin, as the fluorine atom provides a unique spectroscopic handle. researchgate.netresearchgate.netnih.gov This technique has been successfully used to monitor the biodegradation of β-cyfluthrin by microbial consortia. researchgate.netresearchgate.net By observing the disappearance of the signal from the parent compound and the appearance of new signals from metabolites, researchers can track the transformation process and identify the end-products. researchgate.netnih.gov For example, the detection of fluoride (B91410) ions by ¹⁹F-NMR has confirmed the breakdown of the β-cyfluthrin molecule. researchgate.net

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are crucial for the sensitive and selective detection of this compound and its transformation products. usgs.govnih.gov

MS/MS, often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This is particularly beneficial for analyzing complex samples where matrix interference can be a significant issue. lcms.cz In some challenging matrices like cannabis, where background signals can be high, MS/MS/MS (MS³) techniques have been employed to further enhance selectivity and achieve the required low limits of detection for cyfluthrin. lcms.cz The use of ammonium (B1175870) adducts as precursor ions in LC-MS/MS has also been shown to be an effective strategy for the simultaneous analysis of multiple pyrethroids, including cyfluthrin, in plasma samples. nih.gov

High-resolution mass spectrometry offers the advantage of providing highly accurate mass measurements, which aids in the confident identification of unknown transformation products by allowing for the determination of their elemental composition. sfei.org

Table 4: MS/MS Transitions for Cyfluthrin Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 451.2 | 191 | Quantification in rat plasma (LC-MS/MS) nih.gov |

| 451.1 | 191.0 | Analysis in cannabis (MRM) lcms.cz |

| 451.1 → 434.1 | 190.8-191.3 | Analysis in cannabis (MRM³) lcms.cz |

Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices

Analyzing this compound in environmental and biological matrices is challenging due to the compound's low concentration and the presence of interfering substances. nih.gov Advanced sample preparation techniques are crucial for isolating the analyte and improving detection limits. nih.gov

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a coated fiber is exposed to a sample, and analytes partition between the sample matrix and the fiber coating. acs.org This method is valued for its simplicity and compatibility with gas chromatography (GC). nih.gov For pyrethroid analysis, including cyfluthrin, various fiber coatings such as polydimethylsiloxane (B3030410) (PDMS) and polyacrylate (PA) have been utilized. oup.com Research has demonstrated the application of SPME for determining pyrethroids in diverse matrices like water, vegetables, and indoor air. nih.govoup.com An automated SPME method combined with GC-mass spectrometry (MS) has been developed for measuring freely dissolved pyrethroids in aqueous samples, which is crucial for assessing ecotoxicity. acs.orgacs.org This approach can simultaneously measure both total and bioavailable concentrations. acs.orgeag.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a standard for pesticide residue analysis in a wide range of samples, including food and environmental matrices. phenomenex.comresearchgate.net The procedure typically involves an extraction/partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. researchgate.net Modifications to the standard QuEChERS protocol, such as adjusting sorbents and buffers, have been made to handle challenging matrices like fatty foods or those with high chlorophyll (B73375) content. researchgate.netresearchgate.net A study on agro-food industrial sludge utilized a QuEChERS-based method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect 47 different pesticides, including beta-cyfluthrin (B2862585), with a limit of detection (LOD) of 0.05 mg/kg. nih.gov Another study reported the presence of cyfluthrin in tomato samples analyzed using an optimized QuEChERS method. researchgate.net

Stir Bar Sorptive Extraction (SBSE)

SBSE is another sorptive extraction technique that offers a much larger volume of extraction phase (typically PDMS) compared to SPME, resulting in higher enrichment factors. gcms.cznih.gov The technique involves a magnetic stir bar coated with the sorbent, which is stirred in the sample solution. researchgate.net After extraction, the analytes are typically desorbed thermally for GC analysis or via liquid desorption for HPLC analysis. researchgate.net SBSE has been successfully applied to determine pyrethroids at ultra-trace levels (less than 1 ng/L) in water samples. researchgate.net Dual SBSE methods have also been developed to optimize the extraction of both hydrophilic and hydrophobic pesticides in a single run by using two different extraction conditions simultaneously. grupobiomaster.com

| Technique | Principle | Typical Matrices | Key Research Findings/Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning of analyte between sample matrix and a coated fiber. | Water, Air, Vegetables, Fruits | Solvent-free, simple, and easily automated. Allows for measurement of freely dissolved (bioavailable) concentrations. LODs for pyrethroids in water can be 0.1-2 µg/L and in tomatoes 0.003-0.025 mg/kg. | acs.orgnih.govoup.comeag.com |

| QuEChERS | Solvent extraction (acetonitrile) followed by salting out and dispersive solid-phase extraction (dSPE) for cleanup. | Vegetables, Fruits, Soil, Sludge, Biological Tissues | Fast, easy, and effective for multi-residue analysis. A modified method for sludge achieved an LOD of 0.05 mg/kg for beta-cyfluthrin. Adaptable for various complex matrices. | phenomenex.comresearchgate.netresearchgate.netnih.gov |

| Stir Bar Sorptive Extraction (SBSE) | Equilibrium partitioning of analyte between sample matrix and a thick polymer coating on a stir bar. | Water, Food Extracts | Higher phase volume than SPME, leading to greater enrichment and lower detection limits (<1 ng/L in water). Allows for thermal or liquid desorption. | nih.govresearchgate.netgrupobiomaster.com |

Development of Immunochemical and Biosensor Assays for this compound Detection in Research

While chromatographic methods are standard, there is growing research into immunochemical and biosensor-based assays for rapid, sensitive, and field-portable detection of pyrethroids like this compound. ucanr.edu These methods rely on the specific binding of biological recognition elements to the target analyte. nih.govmdpi.com

Immunochemical Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are the most common immunochemical format for pesticide detection. mdpi.com These assays are based on the competitive binding between the target analyte (e.g., cyfluthrin) and a labeled tracer for a limited number of specific antibody binding sites. acs.org The development of these assays requires the synthesis of haptens—small molecules that mimic the structure of the pesticide—which are then conjugated to carrier proteins to produce antibodies. dss.go.th

Both polyclonal (PAb) and monoclonal (MAb) antibodies have been developed for pyrethroids. nih.gov PAbs are often used for broad, class-specific assays, while MAbs can offer higher specificity. nih.govresearchgate.net Several studies have reported the development of ELISAs that can detect cyfluthrin. For instance, a polyclonal antibody-based immunoassay was developed that recognized permethrin (B1679614), cyfluthrin, and cypermethrin with similar affinities, achieving a 50% inhibition concentration (IC50) for permethrin at 8 µg/L. tandfonline.comcapes.gov.br Another class-specific immunoassay for type II pyrethroids reported an IC50 of 205 µg/L for cyfluthrin. researchgate.net A monoclonal antibody-based ELISA showed cross-reactivity with cyfluthrin at 59.9% relative to cypermethrin, with an IC50 of 215.5 µg/L. mdpi.com

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert the biological binding event into a measurable signal. ucanr.edu For pyrethroid detection, various recognition elements are being explored, including enzymes, antibodies, aptamers, and molecularly imprinted polymers (MIPs). mdpi.comnih.gov

Immunosensors: These are a subset of biosensors that use antibodies as the recognition element. ucanr.edu They offer the potential for continuous and rapid measurements. ucanr.edu

Fluorescent Biosensors: Research has explored the use of fluorescent probes for detecting pyrethroids. One study developed a fluorescent nanosensor based on MIPs and quantum dots for the selective and sensitive detection of cyfluthrin in fish samples. mdpi.com Another approach used a fluorescent sensor array composed of nanocomposite complexes to successfully discriminate between four structurally similar pyrethroids, including cyfluthrin, with 100% classification accuracy. bohrium.com

| Assay Type | Recognition Element | Key Research Findings | Analyte(s) | Reference |

|---|---|---|---|---|

| Competitive ELISA | Polyclonal Antibody | Class-specific assay for type II pyrethroids; IC50 for cyfluthrin was 205 µg/L. | Cypermethrin, Deltamethrin (B41696), Cyfluthrin, etc. | researchgate.net |

| Competitive ELISA | Polyclonal Antibody | Group-specific detection; recognized permethrin, cyfluthrin, and cypermethrin. IC50 for permethrin was 8 µg/L. | Permethrin, Cyfluthrin, Cypermethrin | tandfonline.comcapes.gov.br |

| Indirect Competitive ELISA (ic-ELISA) | Monoclonal Antibody (CL-CN/1D2) | Broad-spectrum assay with 59.9% cross-reactivity for cyfluthrin. IC50 was 215.5 µg/L. | Cypermethrin, Cyfluthrin, Deltamethrin, etc. | mdpi.com |

| Fluorescent Nanosensor | Molecularly Imprinted Polymer (MIP) | Developed a sensor based on MIP-FeSe-Quantum Dots for detecting cyfluthrin in fish samples. | Cyfluthrin | mdpi.com |

| Fluorescent Sensor Array | Nanocomposite Complexes | Discriminated between four similar pyrethroids with 100% accuracy using multivariate pattern recognition. | Deltamethrin, Fenvalerate, Cyfluthrin, Fenpropathrin | bohrium.com |

Advanced Research Applications and Methodological Approaches Involving 1r,3r,alphar Cyfluthrin

Molecular Basis for Rational Insecticide Design and Optimization (Integrating (1R,3R,alphaR)-Cyfluthrin Knowledge)

The insecticidal activity and neurotoxicity of pyrethroids like this compound are highly dependent on their stereochemistry. nih.gov This stereospecificity points to the existence of specific binding sites for these compounds. nih.gov The (1R,3R,alphaR) configuration is one of the diastereomeric enantiomer pairs that constitute the technical active ingredient cyfluthrin (B156107). fao.org

Knowledge of the structure-activity relationships of isomers like this compound is fundamental for the rational design of new insecticides. epa.gov By understanding how the specific spatial arrangement of atoms in the (1R,3R,alphaR) isomer influences its interaction with target sites, such as voltage-gated sodium channels in the nervous system of insects, researchers can work towards developing more effective and selective insecticides. researchgate.net This involves designing molecules that bind more potently to the target pest's receptors while having minimal affinity for those of non-target organisms.

Synergism and Antagonism Studies of this compound with Other Compounds (Mechanistic Focus)

The efficacy of pyrethroids, including specific isomers like this compound, can be significantly altered when used in combination with other chemical compounds. These interactions can be either synergistic, resulting in a greater-than-additive effect, or antagonistic.

Studies have shown that organophosphorus insecticides can potentiate the effects of pyrethroids. cdc.gov The mechanistic basis for this synergism often involves the inhibition of carboxylesterases by the organophosphorus compounds, which are enzymes responsible for detoxifying pyrethroids. cdc.gov While specific studies focusing solely on the this compound isomer are limited in the public domain, the general principles of pyrethroid synergism apply. For instance, piperonyl butoxide, a common synergist, functions by inhibiting cytochrome P450 monooxygenases, another key enzyme family involved in pyrethroid metabolism.

Conversely, antagonistic effects can also occur. Understanding these interactions at a mechanistic level is crucial for designing effective insecticide formulations and for assessing the toxicological risks of chemical mixtures in the environment. cdc.gov

Omics Technologies in Understanding Organismal Responses to this compound Exposure (Excluding adverse outcomes)

Omics technologies, including transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the complex biological responses of organisms to chemical exposure. nih.govmdpi.comecetoc.orguninet.edu These approaches provide a global view of the changes occurring at the molecular level, offering insights into the mechanisms of action and adaptation. nih.govmdpi.com

Transcriptomics and proteomics analyze the complete set of RNA transcripts and proteins, respectively, in an organism at a specific time. nih.govnih.govfrontiersin.org When an organism is exposed to a substance like this compound, the expression levels of numerous genes and proteins can change.

By comparing the transcriptomic and proteomic profiles of exposed and unexposed organisms, researchers can identify the specific genes and proteins that are up- or down-regulated in response to the compound. frontiersin.orgmdpi.com This information can reveal the key biological pathways affected by this compound, such as those involved in detoxification, stress response, and neurological function. For example, an increase in the expression of cytochrome P450s or esterases would suggest the activation of metabolic detoxification pathways. Combining these omics approaches provides a more comprehensive understanding of the organism's response. mdpi.com

Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. mdpi.comfrontlinegenomics.comnih.govbiocompare.com Exposure to a xenobiotic like this compound can cause significant shifts in the metabolome as the organism attempts to metabolize the compound and cope with its effects.

By analyzing the changes in metabolite concentrations, researchers can identify the specific biochemical pathways that are perturbed by this compound. mdpi.combiocompare.com For example, an increase in the levels of specific glucuronide or sulfate (B86663) conjugates could indicate the detoxification and excretion of the compound. Metabolomic studies can also reveal unexpected effects on pathways unrelated to the primary mode of action, providing a more holistic understanding of the compound's biological impact. nih.gov The primary metabolites of cyfluthrin include 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 4-fluoro-3-phenoxybenzoic acid. nih.gov

Nanotechnology Applications in Controlled Release and Enhanced Research Delivery of this compound

Nanotechnology offers innovative solutions for improving the delivery and efficacy of insecticides like this compound. meddocsonline.orgacademicjournals.orgresearchgate.net By encapsulating the active ingredient in nanoparticles, it is possible to achieve a controlled and sustained release, which can enhance its effectiveness over a longer period. meddocsonline.orgacademicjournals.orgnih.gov

Nanoencapsulation can also protect the insecticide from environmental degradation, increasing its stability. researchgate.net Various nanomaterials, such as polymers, can be used to create these formulations. academicjournals.org For research purposes, nanotechnology can facilitate the targeted delivery of this compound to specific cells or tissues, allowing for more precise investigations into its mechanisms of action. nih.gov The development of nano-based formulations aims to increase the efficiency of the active ingredient, potentially reducing the required application amount. meddocsonline.org

Table 1: Potential Nanotechnology-Based Delivery Systems for this compound

| Nanocarrier Type | Potential Advantages for this compound Delivery |

| Nanocapsules | Controlled release, protection from degradation, enhanced stability. meddocsonline.org |